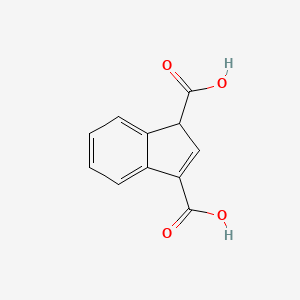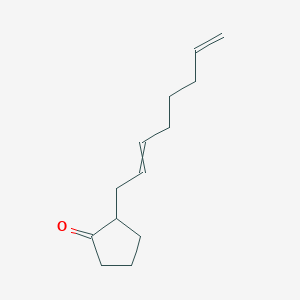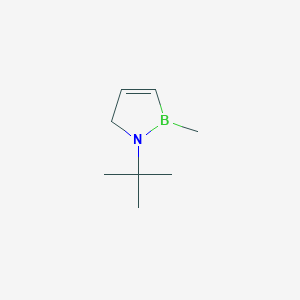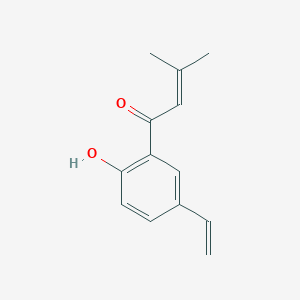
2-Senecioyl-4-vinylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Senecioyl-4-vinylphenol is a chemical compound with the molecular formula C13H14O2. It is a phenolic compound that has been identified in various plant species, including Eupatorium betonicaeforme . This compound is known for its potential biological activities, including larvicidal effects against Aedes aegypti larvae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Senecioyl-4-vinylphenol can be achieved through various synthetic routes. One common method involves the acetylation of poly(4-vinylphenol) using acetyl chloride and anhydrous aluminum trichloride in carbon disulfide . The acetylation process can also be carried out in a mixture of 1,2-dichloroethane and nitrobenzene . The extent of acetylation is typically estimated using 1H NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same acetylation methods described above, with appropriate scaling of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Senecioyl-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peracetic acid in chloroform.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid in chloroform is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can react with the phenolic hydroxyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracetic acid can yield poly(4-acetoxystyrene) .
Applications De Recherche Scientifique
2-Senecioyl-4-vinylphenol has several scientific research applications, including:
Chemistry: It is used in the synthesis of polyaromatic compounds and as a precursor for various polymeric materials.
Medicine: Research has indicated its potential anti-inflammatory, analgesic, and antipyretic properties.
Industry: It is used in the preparation of high-resolution imaging materials and photoresists.
Mécanisme D'action
The mechanism of action of 2-Senecioyl-4-vinylphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the expression of pro-inflammatory mediators such as prostaglandins and inflammatory cytokines . Additionally, it affects the expression and activity of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in extracellular matrix degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-vinylphenol: Known for its anti-inflammatory potential.
4-Vinylphenol: Exhibits anti-cancer activities by targeting metastasis and stemness features in cancer cells.
Uniqueness
2-Senecioyl-4-vinylphenol is unique due to its specific structural features and biological activities. Unlike 2-methoxy-4-vinylphenol, which primarily exhibits anti-inflammatory properties, this compound has a broader range of applications, including larvicidal and anti-inflammatory effects .
Propriétés
Numéro CAS |
78916-38-8 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(5-ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-4-10-5-6-12(14)11(8-10)13(15)7-9(2)3/h4-8,14H,1H2,2-3H3 |
Clé InChI |
UJIZCWIVJDTVIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=C(C=CC(=C1)C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
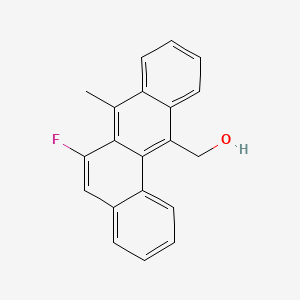
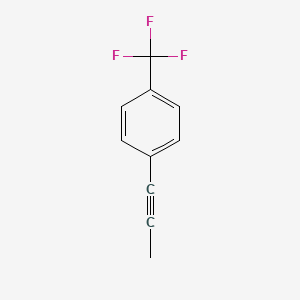

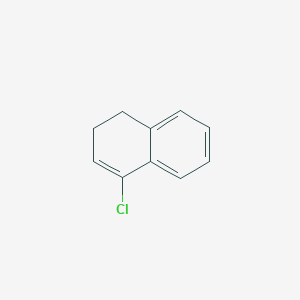

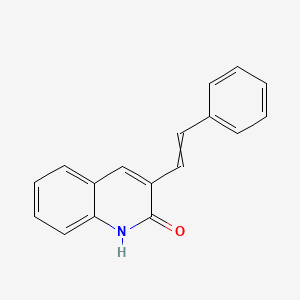
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
